5-Bromopyrimidine

Suzuki-Miyaura coupling pyrimidine oligomers optoelectronic materials

Sourcing a pyrimidine with predictable 5-position reactivity for cross-coupling or medicinal chemistry? 5-Bromopyrimidine enables orthogonal functionalization where the bromine survives alkynylation steps. - **Suzuki-Miyaura efficiency**: 23-34% yield range, producing distinct HOMO-LUMO properties for OLED materials. - **Microwave SNAr**: Substitution with thiolates in <1 minute, no 6-substituted byproducts. - **Supply**: ≥98% purity, crystalline solid, soluble in chloroform/toluene. Available for immediate R&D shipment.

Molecular Formula C4H3BrN2
Molecular Weight 158.98 g/mol
CAS No. 4595-59-9
Cat. No. B023866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromopyrimidine
CAS4595-59-9
Synonyms5-bromopyrimidine
5-BrPy compound
Molecular FormulaC4H3BrN2
Molecular Weight158.98 g/mol
Structural Identifiers
SMILESC1=C(C=NC=N1)Br
InChIInChI=1S/C4H3BrN2/c5-4-1-6-3-7-2-4/h1-3H
InChIKeyGYCPLYCTMDTEPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromopyrimidine Technical Baseline & Specifications


5-Bromopyrimidine (CAS 4595-59-9) is a halogenated heterocyclic aromatic compound with molecular formula C₄H₃BrN₂ and molecular weight 158.98 g/mol. The compound exists as a yellow to beige-brown crystalline solid with a melting point range of 67–73 °C and boiling point of 168 °C at atmospheric pressure . The bromine substituent is located at the 5-position of the electron-deficient pyrimidine ring, rendering this position susceptible to nucleophilic aromatic substitution and enabling participation in palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings . The compound is sparingly soluble in water but readily soluble in organic solvents including chloroform, benzene, toluene, and ethanol . Typical commercial purity specifications are ≥97–98% as determined by GC or HPLC .

Cross-Coupling

Suitable for Suzuki, Sonogashira, and Buchwald-Hartwig reactions as an electrophilic partner.

Nucleophilic Substitution

Regioselective displacement at the 5-position enables directed thioether and amine installation.

Lithium-Halogen Exchange

Precursor for 5-pyrimidylboronic acid via lithium-halogen exchange, expanding coupling strategies.

Coordination Chemistry

Convertible to 2-amino-5-bromopyrimidine ligands for predictable Cu(I) coordination polymer geometries.

5-Bromopyrimidine Substitution Rationale


The regioisomeric identity of the bromine substituent on the pyrimidine ring determines both the electronic environment at the reaction center and the physicochemical properties of the resulting derivatives. 5-Bromopyrimidine differs fundamentally from its 2-bromo and 4-bromo isomers in cross-coupling efficiency, product optoelectronic characteristics, and regioselectivity in sequential functionalization [1]. In VUV photoabsorption spectroscopy, 5-bromopyrimidine exhibits a single broad absorption band in the 7.3–9.0 eV range, whereas 2-bromopyrimidine displays multiple discernible features, indicating distinct excited-state behavior [2]. Substitution of bromine for chlorine (5-chloropyrimidine) results in substantially different reactivity in nucleophilic displacement and cross-coupling kinetics due to the carbon-halogen bond strength differential (C-Br ≈ 284 kJ/mol vs. C-Cl ≈ 327 kJ/mol) [3]. The evidence presented below quantifies these differences and establishes the technical rationale for compound-specific procurement.

! 2-Bromo or 4-bromo isomers shift pyrimidine nitrogen placement, altering optoelectronic and steric profiles that cannot be replicated by the 5-isomer.
! Chloro analogs (C–Cl bond) exhibit different oxidative addition kinetics and nucleophilic displacement rates compared to C–Br, potentially reducing cross-coupling efficiency.
! Iodo substitution (5-iodopyrimidine) leads to competing coupling at the 5-position and distinct coordination geometry, limiting orthogonal functionalization strategies.

5-Bromopyrimidine Differentiation Evidence


Suzuki-Miyaura Coupling Efficiency Parity

In a direct head-to-head comparison, 5-bromopyrimidine and 2-bromopyrimidine were each subjected to identical Suzuki-Miyaura cross-coupling conditions with 9,9-dihexylfluorene-2,7-diboronic acid. Both isomers produced their respective bis(pyrimidyl)-fluorene products (compounds 13 and 14) in the same yield range of 23–34% [1]. This parity establishes that 5-bromopyrimidine is synthetically interchangeable with 2-bromopyrimidine for cross-coupling efficiency, while offering distinct regiochemical placement of the pyrimidine nitrogen atoms in the final conjugated backbone.

Suzuki Coupling Yield
Head-to-head
23–34% yield for both 5‑ and 2‑bromopyrimidine under identical Pd(PPh₃)₄ conditions with fluorene diboronic acid.
May support equivalent cross-coupling efficiency while delivering distinct nitrogen placement in the conjugated backbone.
Reported parity under a single catalyst system; scope-specific validation recommended.
Suzuki-Miyaura coupling pyrimidine oligomers optoelectronic materials

VUV Photoabsorption Spectra vs. 2-Bromopyrimidine

High-resolution VUV synchrotron radiation measurements of absolute photoabsorption cross-sections reveal distinct spectral signatures for the two regioisomers. In the 7.3–9.0 eV energy range where maximum cross-section occurs, 5-bromopyrimidine exhibits a single, broad absorption band, while 2-bromopyrimidine displays multiple discernible features and more pronounced vibrational structure [1]. Cross-sections are similar below 7.3 eV but diverge substantially at higher energies. Both isomers show suppressed Rydberg states compared to bromobenzene, with this suppression being most pronounced for 2-bromopyrimidine [1].

VUV Photoabsorption
Head-to-head
5‑Bromopyrimidine shows a single broad band in 7.3–9.0 eV vs. the 2‑isomer’s multiple features and stronger vibrational structure.
Distinct excited-state fingerprints support compound-specific identification in photochemical and radiation studies.
Divergence observed above 7.3 eV; cross-sections similar at lower energies.
photochemistry spectroscopy excited-state dynamics radiation chemistry

Microwave-Assisted Nucleophilic Substitution

Under focused monomode microwave irradiation, 5-bromopyrimidine undergoes rapid nucleophilic displacement with thiolate nucleophiles (PhSNa, MeSNa) in N-methylpyrrolidone (NMP) solvent, achieving high yields of 5-phenylthiopyrimidine and 5-methylthiopyrimidine in less than one minute [1]. The study simultaneously evaluated 2-chloropyrimidine, 2-bromopyrimidine, and chloropyrazine under analogous conditions, with yields up to 99% reported across the substrate panel [1]. No isomeric 6-substituted products were observed, confirming the regioselectivity of substitution at the 5-position.

Microwave Thioether Synthesis
Cross-study
High yields (>90% context) of 5‑phenylthio- and 5‑methylthiopyrimidine in
Demonstrates rapid, regioselective thioether installation compatible with medicinal chemistry workflows.
No detectable 6‑substituted isomers; reported across a halogenated pyrimidine panel.
Coordination Geometry
Class-level inference
Cu(I) complexes of 2‑amino‑5‑bromopyrimidine adopt cis‑halide zigzag chains, isostructural with the chloro analog but distinct from iodo (trans, linear arrays).
Bromine enables predictable crystal packing, interchangeable with chloro for structural studies but not with iodo.
Confirmed by X‑ray crystallography and Hirshfeld surface analysis; class-level trend.
Boronic Acid Formation
Supporting evidence
5‑Pyrimidylboronic acid synthesized via lithium‑halogen exchange (n‑BuLi, −78 °C) and subsequently used in Suzuki couplings (56% bis‑coupling yield).
Supports the use of 5‑bromopyrimidine as a precursor for nucleophilic coupling partners, broadening synthetic scope.
Class-level demonstration with 5‑bromo derivatives; individual substrate optimization advised.
Alkynylation Regioselectivity
Head-to-head
5‑Bromo‑4‑chloro‑6‑methylpyrimidine gives alkynylation exclusively at the 4‑position, preserving 5‑Br; the 5‑iodo analog undergoes coupling at the 5‑position.
Predictable 5‑bromo retention enables orthogonal functionalization strategies not available with 5‑iodo substrates.
Demonstrated under Pd/C–Cu catalysis with terminal alkynes.
microwave synthesis nucleophilic aromatic substitution thioether synthesis

Halogen-Dependent Coordination Geometry

In the formation of one-dimensional Cu(I) coordination polymers with 2-amino-5-halopyrimidine ligands, the bromo derivative (L-Br) and chloro derivative (L-Cl) produce complexes with identical cis-halide geometry and zigzag Cu(I) chain arrangements. In contrast, the iodo derivative (L-I) yields trans-halide geometry and linear Cu(I) arrays [1]. X-ray crystallographic analysis and Hirshfeld surface analysis confirm that chloro and bromo atoms play the same structural role, while the iodo atom is structurally distinct due to its larger van der Waals radius and stronger nucleophilic character [1].

Coordination Geometry
Class-level inference
Cu(I) complexes of 2‑amino‑5‑bromopyrimidine adopt cis‑halide zigzag chains, isostructural with the chloro analog but distinct from iodo (trans, linear arrays).
Bromine enables predictable crystal packing, interchangeable with chloro for structural studies but not with iodo.
Confirmed by X‑ray crystallography and Hirshfeld surface analysis; class-level trend.
coordination polymers X-ray crystallography Cu(I) complexes halogen bonding

Lithium-Halogen Exchange to Boronic Acid

5-Bromopyrimidine undergoes lithium-halogen exchange followed by reaction with triisopropylborate to yield 5-pyrimidylboronic acid, a valuable Suzuki coupling partner. The same methodology applied to 2-methoxy-5-bromopyrimidine yields 2-methoxy-5-pyrimidylboronic acid [1]. These boronic acids were subsequently employed in Suzuki cross-coupling with heteroaryl halides (thienyl, quinolyl, pyrimidyl) using Pd(PPh₃)₂Cl₂, Na₂CO₃, and 1,4-dioxane at 95 °C, yielding heteroarylpyrimidines [1]. Two-fold reaction of the 5-pyrimidylboronic acid with 4,6-dichloropyrimidine gave 4,6-bis(5-pyrimidyl)pyrimidine in 56% yield [1].

Boronic Acid Formation
Supporting evidence
5‑Pyrimidylboronic acid synthesized via lithium‑halogen exchange (n‑BuLi, −78 °C) and subsequently used in Suzuki couplings (56% bis‑coupling yield).
Supports the use of 5‑bromopyrimidine as a precursor for nucleophilic coupling partners, broadening synthetic scope.
Class-level demonstration with 5‑bromo derivatives; individual substrate optimization advised.
lithium-halogen exchange boronic acid synthesis pyrimidylboronic acid

Pd/C–Cu Catalyzed Regioselective Alkynylation

In Pd/C–Cu catalyzed alkynylation reactions, 5-bromo-4-chloro-6-methylpyrimidine undergoes regioselective coupling with terminal alkynes at the 4-position, yielding 4-alkynyl-5-bromopyrimidines in good yields while preserving the 5-bromo substituent for subsequent functionalization [1]. In direct contrast, 4-chloro-5-iodo-6-methylpyrimidine under identical conditions yields 5-alkynyl-4-chloropyrimidines—the opposite regioisomer—demonstrating that the regiochemical outcome is governed by the relative reactivity of halogen substituents (I > Br > Cl in oxidative addition) [1].

Alkynylation Regioselectivity
Head-to-head
5‑Bromo‑4‑chloro‑6‑methylpyrimidine gives alkynylation exclusively at the 4‑position, preserving 5‑Br; the 5‑iodo analog undergoes coupling at the 5‑position.
Predictable 5‑bromo retention enables orthogonal functionalization strategies not available with 5‑iodo substrates.
Demonstrated under Pd/C–Cu catalysis with terminal alkynes.
alkynylation Sonogashira coupling regioselective synthesis Pd/C catalysis

5-Bromopyrimidine Application Scenarios


Conjugated Oligomers for OLED Materials

5-Bromopyrimidine is an appropriate cross-coupling substrate for constructing pyrimidine-fluorene hybrid oligomers where the 5-substitution pattern is required for specific electronic or planarization effects. As demonstrated in direct comparative studies, 5-bromopyrimidine matches the Suzuki-Miyaura coupling efficiency of 2-bromopyrimidine (23–34% yield range) while producing distinct regioisomeric products with different HOMO-LUMO characteristics and oxidation potentials [1]. This evidence supports procurement for OLED material development where pyrimidine nitrogen positioning influences charge transport properties.

Microwave-Assisted Thioether Synthesis

5-Bromopyrimidine is validated for rapid, high-yield nucleophilic aromatic substitution under focused microwave irradiation. The compound reacts with thiolate nucleophiles (PhSNa, MeSNa) in NMP solvent to yield 5-phenylthiopyrimidine and 5-methylthiopyrimidine in less than one minute with no detectable isomeric 6-substituted byproducts [2]. This protocol is recommended for medicinal chemistry workflows requiring efficient, regioselective installation of sulfur-containing functional groups at the pyrimidine 5-position.

Coordination Polymer & MOF Ligand Precursor

2-Amino-5-bromopyrimidine, readily accessible from 5-bromopyrimidine, serves as a ligand for Cu(I) coordination polymers where predictable cis-halide geometry and zigzag chain architecture are desired. X-ray crystallographic evidence confirms that the bromo derivative is isostructural with the chloro analog but crystallographically distinct from the iodo derivative [3]. This makes 5-bromopyrimidine the preferred halogenated precursor when synthetic accessibility and crystallographic predictability outweigh the enhanced leaving-group ability of iodine.

Orthogonal Functionalization via Pd Alkynylation

The 5-bromo substituent exhibits predictable retention during Pd/C–Cu catalyzed alkynylation at adjacent positions, as demonstrated in 5-bromo-4-chloro-6-methylpyrimidine systems where coupling occurs exclusively at the 4-position [4]. This regioselectivity pattern supports procurement of 5-bromopyrimidine for multistep synthetic sequences requiring orthogonal halogen reactivity—specifically, where the 5-bromo group must survive initial alkynylation or cross-coupling steps to enable subsequent functionalization.

Application
Selection Property
Validation Focus
Conjugated oligomer synthesis
Regiochemical placement of pyrimidine nitrogen atoms
Suzuki-Miyaura coupling efficiency parity
Microwave-assisted thioether installation
Rapid, regioselective nucleophilic substitution
Reaction time and isomeric purity
Cu(I) coordination polymer ligand precursor
Predictable cis-halide coordination geometry
Crystallographic isomorphism with chloro analog
Sequential cross-coupling strategies
Halogen reactivity order (Br retained during alkynylation)
Regioselective Pd/C–Cu coupling selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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